molecular formula C14H27N B1582099 N-Ethyldicyclohexylamine CAS No. 7175-49-7

N-Ethyldicyclohexylamine

Cat. No. B1582099
CAS RN: 7175-49-7
M. Wt: 209.37 g/mol
InChI Key: XRKQMIFKHDXFNQ-UHFFFAOYSA-N
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Description

N-Ethyldicyclohexylamine is a chemical compound used in the synthesis of F-amines and other products by undergoing incomplete fluorination and fragmentation reactions .


Molecular Structure Analysis

N-Ethyldicyclohexylamine has a molecular formula of C14H27N. It has a total of 43 bonds, including 16 non-H bonds, 3 rotatable bonds, 2 six-membered rings, and 1 tertiary amine (aliphatic) . The systematic name for this compound is N-Cyclohexyl-N-ethylcyclohexanamine .


Chemical Reactions Analysis

N-Ethyldicyclohexylamine is used in the synthesis of F-amines along with other products by undergoing incomplete fluorination and fragmentation reactions .


Physical And Chemical Properties Analysis

N-Ethyldicyclohexylamine has a density of 0.9±0.1 g/cm, a boiling point of 275.5±8.0 °C at 760 mmHg, and an enthalpy of vaporization of 51.4±3.0 kJ/mol . It also has a refractive index of n20/D 1.485 (lit.) and a density of 0.91 g/mL at 20 °C (lit.) .

Scientific Research Applications

Analytical Chemistry Applications

  • Characterization of Psychoactive Substances : N-Ethyldicyclohexylamine and related arylcyclohexylamines have been characterized in laboratory settings, aiding in the identification of new psychoactive substances. These compounds are often encountered as research chemicals and have been analyzed using techniques like gas chromatography and mass spectrometry (De Paoli et al., 2013).

  • Synthesis and Analytical Characterizations : Research on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including N-Ethyldicyclohexylamine, has been conducted. This includes the study of their properties through various analytical methods like nuclear magnetic resonance spectroscopy and infrared spectroscopy (Wallach et al., 2016).

Biochemical Research

  • Electrochemical Fluorination Studies : N-Ethyldicyclohexylamine has been subjected to electrochemical fluorination studies, exploring its reactivity and the formation of various fluorinated compounds (Conte et al., 1986).

  • Ethylene Pathway and Seed Germination : Research on cyclohexylamine, a related compound, has shown its role in stimulating the ethylene pathway and affecting the germination of seeds such as chick-peas (Gallardo et al., 1994).

Pharmacological Applications

  • Binding Affinity at Sigma Receptors : Studies on N-Ethyldicyclohexylamine derivatives have explored their high-affinity binding at sigma receptors, indicating potential therapeutic applications in neuropharmacology (De Costa et al., 1992).

  • Genotoxicity Studies : The genotoxic potential of N-Nitrosodicyclohexylamine, a compound related to N-Ethyldicyclohexylamine, has been investigated in cellular models, highlighting its possible impact on human health (Gebel et al., 2001).

Safety And Hazards

N-Ethyldicyclohexylamine is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-cyclohexyl-N-ethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKQMIFKHDXFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064585
Record name Cyclohexanamine, N-cyclohexyl-N-ethyl-
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Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyldicyclohexylamine

CAS RN

7175-49-7
Record name N-Cyclohexyl-N-ethylcyclohexanamine
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Record name N-Ethyldicyclohexylamine
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Record name N-Ethyldicyclohexylamine
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Record name Cyclohexanamine, N-cyclohexyl-N-ethyl-
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Record name Cyclohexanamine, N-cyclohexyl-N-ethyl-
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Record name N-cyclohexyl-N-ethylcyclohexylamine
Source European Chemicals Agency (ECHA)
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Record name N-ETHYLDICYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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